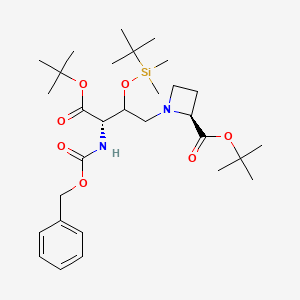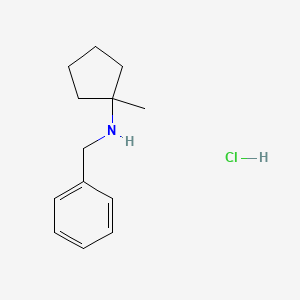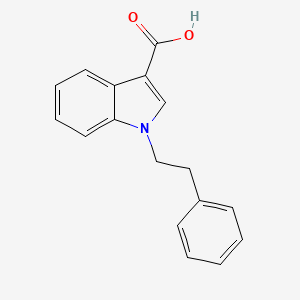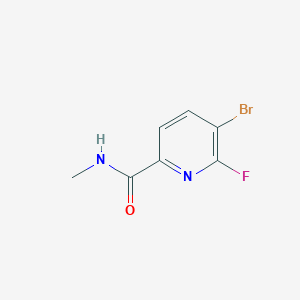![molecular formula C49H88N2O14Si B13848068 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3](/img/structure/B13848068.png)
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 is a chemically modified derivative of spiramycin, an antibiotic belonging to the macrolide class. This compound is primarily used in research settings, particularly in the fields of infectious disease and proteomics .
Vorbereitungsmethoden
The synthesis of 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 involves several steps. The process begins with the chemical modification of spiramycin, where specific functional groups are introduced to enhance its properties. The reaction conditions typically involve the use of tert-butyldimethylsilyl chloride as a reagent, along with appropriate solvents and catalysts to facilitate the reaction. Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistency and purity of the final product.
Analyse Chemischer Reaktionen
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 involves binding to the bacterial ribosome, inhibiting protein synthesis. This action prevents the growth and replication of bacteria, making it an effective antibiotic. The molecular targets include the 50S subunit of the bacterial ribosome, and the pathways involved are related to the inhibition of peptide chain elongation .
Vergleich Mit ähnlichen Verbindungen
4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I-d3 is unique due to its specific chemical modifications, which enhance its stability and efficacy. Similar compounds include:
Spiramycin: The parent compound, which lacks the tert-butyldimethylsilyl group.
Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different chemical structure.
Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties.
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and enhanced properties.
Eigenschaften
Molekularformel |
C49H88N2O14Si |
|---|---|
Molekulargewicht |
960.3 g/mol |
IUPAC-Name |
(1R,5R,7E,9E,11R,12R,14R,18S,19S)-16-[butyl(dimethyl)silyl]oxy-19-[(2S,5S)-5-[(2S,5S,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-11-[(2R,5S)-6-methyl-5-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-3-one |
InChI |
InChI=1S/C49H88N2O14Si/c1-15-16-24-66(13,14)65-40-26-34-25-29(2)36(61-39-23-22-35(50(8)9)31(4)58-39)21-19-17-18-20-30(3)57-38(52)27-37(62-40)46(56-12)45(34)64-48-43(53)42(51(10)11)44(32(5)60-48)63-41-28-49(7,55)47(54)33(6)59-41/h17-19,21,29-37,39-48,53-55H,15-16,20,22-28H2,1-14H3/b18-17+,21-19+/t29-,30-,31?,32?,33-,34-,35+,36+,37-,39+,40?,41+,42?,43?,44-,45+,46+,47+,48+,49?/m1/s1/i8D3 |
InChI-Schlüssel |
NUCLOANVBUPJKC-YUILJQPXSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N(C)[C@H]1CC[C@@H](OC1C)O[C@H]2/C=C/C=C/C[C@H](OC(=O)C[C@@H]3[C@@H]([C@H]([C@H](C[C@H]2C)CC(O3)O[Si](C)(C)CCCC)O[C@H]4C(C([C@@H](C(O4)C)O[C@H]5CC([C@H]([C@H](O5)C)O)(C)O)N(C)C)O)OC)C |
Kanonische SMILES |
CCCC[Si](C)(C)OC1CC2CC(C(C=CC=CCC(OC(=O)CC(O1)C(C2OC3C(C(C(C(O3)C)OC4CC(C(C(O4)C)O)(C)O)N(C)C)O)OC)C)OC5CCC(C(O5)C)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Benzyl-3-methyl-2,4,6,7-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13848010.png)

![3-Methyl-3,8-diazabicyclo[3.2.1]octane hydrochloride](/img/structure/B13848015.png)




![1,1'-Sulfonylbis[2-(methylthio)ethane]-d6](/img/structure/B13848046.png)

![(S)-6,8-Dichloro-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1Hbenzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13848053.png)


